![molecular formula C90H108O6 B14171204 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene CAS No. 921937-78-2](/img/structure/B14171204.png)
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene is a discotic liquid crystal compound characterized by a triphenylene core with six hexyloxy side chains. This structure promotes solubility in organic solvents and enhances the electron density of the triphenylene core. The compound is known for its unique properties, making it a valuable material in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene typically involves the oxidative coupling of hexyloxy-substituted benzene derivatives. One common method includes the reaction of 2-acetoxy-1-hexyloxybenzene with an oxidizing agent such as ferric chloride (FeCl3) under controlled conditions . The reaction is carried out in an organic solvent, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The hexyloxy side chains can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Ferric chloride (FeCl3), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted triphenylene compounds with various functional groups .
Scientific Research Applications
2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying discotic liquid crystals and their self-assembly properties.
Biology: Investigated for its potential use in biological sensors and imaging agents due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic formulations.
Industry: Employed in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)
Mechanism of Action
The mechanism of action of 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene involves its ability to self-assemble into columnar structures due to the discotic nature of the triphenylene core. The hexyloxy side chains enhance solubility and facilitate the formation of ordered phases. These properties enable the compound to interact with various molecular targets and pathways, making it effective in applications such as organic electronics and biological sensing .
Comparison with Similar Compounds
Similar Compounds
- 2,3,6,7,10,11-Hexakis(n-hexylsulfanyl)triphenylene
- 2,3,6,7,10,11-Hexakis(n-hexyloxy)triphenylene
Uniqueness
Compared to similar compounds, 2,3,6,7,10,11-Hexakis[3-(hexyloxy)phenyl]triphenylene exhibits superior solubility and electron density due to the presence of hexyloxy side chains. This enhances its performance in applications such as organic electronics and liquid crystal displays .
Properties
CAS No. |
921937-78-2 |
|---|---|
Molecular Formula |
C90H108O6 |
Molecular Weight |
1285.8 g/mol |
IUPAC Name |
2,3,6,7,10,11-hexakis(3-hexoxyphenyl)triphenylene |
InChI |
InChI=1S/C90H108O6/c1-7-13-19-25-49-91-73-43-31-37-67(55-73)79-61-85-86(62-80(79)68-38-32-44-74(56-68)92-50-26-20-14-8-2)88-64-82(70-40-34-46-76(58-70)94-52-28-22-16-10-4)84(72-42-36-48-78(60-72)96-54-30-24-18-12-6)66-90(88)89-65-83(71-41-35-47-77(59-71)95-53-29-23-17-11-5)81(63-87(85)89)69-39-33-45-75(57-69)93-51-27-21-15-9-3/h31-48,55-66H,7-30,49-54H2,1-6H3 |
InChI Key |
AYFDFVLBZBNECA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC1=CC=CC(=C1)C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC(=CC=C6)OCCCCCC)C7=CC(=CC=C7)OCCCCCC)C8=CC(=CC=C8)OCCCCCC)C9=CC(=CC=C9)OCCCCCC)C1=CC(=CC=C1)OCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


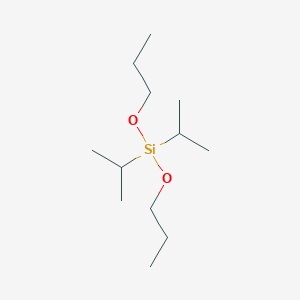
![N-ethyl-2-[(2-methylphenyl)carbonyl]hydrazinecarbothioamide](/img/structure/B14171130.png)
![N-(4-methoxyphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14171151.png)
![ethyl 2-(3-{[(E)-(5-nitrofuran-2-yl)methylidene]amino}phenyl)quinoline-4-carboxylate](/img/structure/B14171158.png)
![3-phenyl-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B14171159.png)
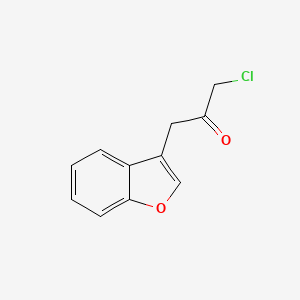
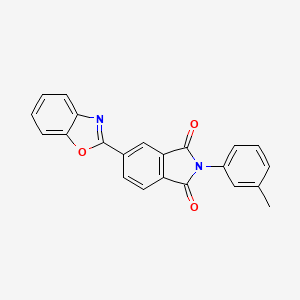
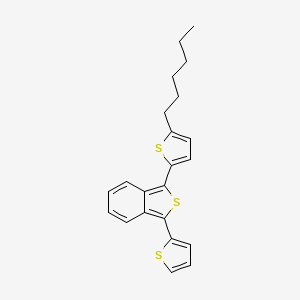
![9-Thiabicyclo[6.1.0]nonane](/img/structure/B14171185.png)
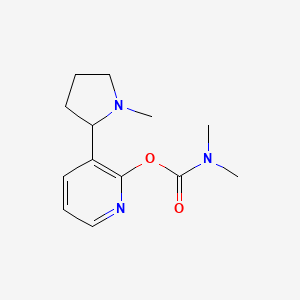
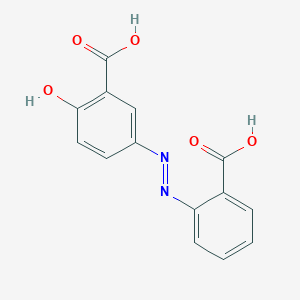

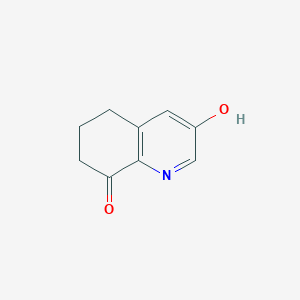
![O2-[2-[2-(6-butoxycarbonylcyclohex-3-en-1-yl)carbonyloxyethoxy]ethyl] O1-butyl cyclohex-4-ene-1,2-dicarboxylate](/img/structure/B14171217.png)
